1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring via a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is responsible for the activation of inflammatory processes in response to pathogenic microbes and molecules derived from host proteins .
Mode of Action
The compound interacts with the NLRP3 inflammasome by binding to it, thereby inhibiting its function . This interaction prevents the inflammasome from initiating the inflammatory response, which can lead to various diseases if unchecked .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. When the NLRP3 inflammasome is activated, it leads to the production of pro-inflammatory cytokines like IL-1β . By inhibiting the NLRP3 inflammasome, the compound prevents the release of these cytokines, thereby reducing inflammation .
Pharmacokinetics
The compound’s ability to inhibit the nlrp3 inflammasome suggests that it can be absorbed and distributed to the site of inflammation to exert its effects .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the NLRP3 inflammasome, the compound prevents the release of pro-inflammatory cytokines. This can help to alleviate symptoms in diseases where inflammation plays a key role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include various sulfonyl chlorides, piperidine derivatives, and benzimidazole precursors. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrole
- 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole
- 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole
Uniqueness
1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core is particularly effective in interacting with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,16-4-3-9-19-12-16)22-10-7-15(8-11-22)13-21-14-20-17-5-1-2-6-18(17)21/h1-6,9,12,14-15H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFSVEVTYCAXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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